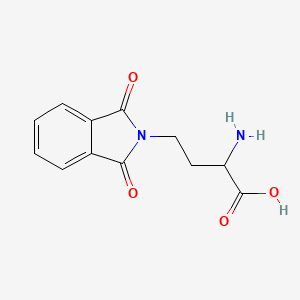
2-(Dimethylamino)-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-iodobenzaldehyde is an organic compound with the molecular formula C9H10INO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a dimethylamino group at the 2-position and an iodine atom at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 2-(Dimethylamino)benzaldehyde is treated with iodine and a copper catalyst under acidic conditions. The reaction proceeds as follows:
Starting Material: 2-(Dimethylamino)benzaldehyde
Reagents: Iodine (I2), Copper(I) chloride (CuCl), Hydrochloric acid (HCl)
Conditions: The reaction mixture is heated to a specific temperature to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(Dimethylamino)-5-iodobenzoic acid
Reduction: 2-(Dimethylamino)-5-iodobenzyl alcohol
Substitution: 2-(Dimethylamino)-5-azidobenzaldehyde
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugates with biomolecules.
Industry: The compound is used in the manufacture of dyes and pigments, where its unique structural features contribute to the desired color properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.
2-(Dimethylamino)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.
Uniqueness
2-(Dimethylamino)-5-iodobenzaldehyde is unique due to the presence of both the dimethylamino group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1289042-69-8 |
|---|---|
Fórmula molecular |
C9H10INO |
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-iodobenzaldehyde |
InChI |
InChI=1S/C9H10INO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 |
Clave InChI |
PTNLGQILYUHBIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


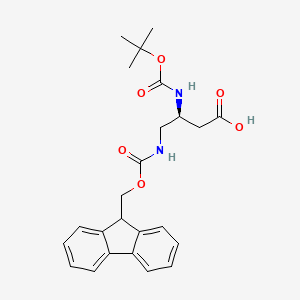
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

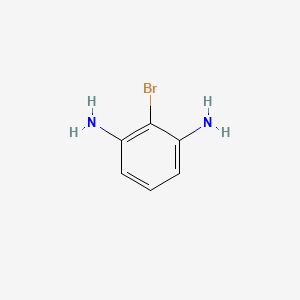
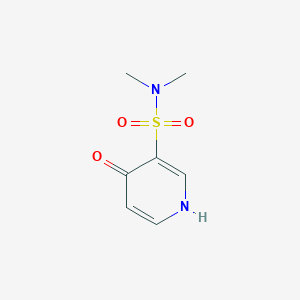
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)

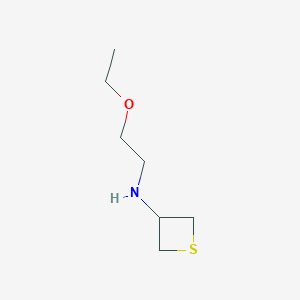
![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)

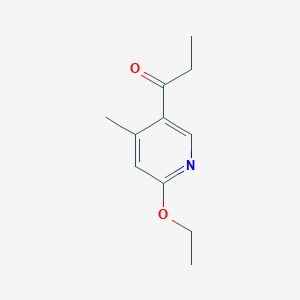
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)
